molecular formula C8H5NO2S B055465 3,4-Methylenedioxyphenyl isothiocyanate CAS No. 113504-93-1

3,4-Methylenedioxyphenyl isothiocyanate

Cat. No.: B055465
CAS No.: 113504-93-1
M. Wt: 179.2 g/mol
InChI Key: UVVSPZKAEJHDCY-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenyl isothiocyanate is an organic compound with the molecular formula C8H5NO2S and a molecular weight of 179.196 g/mol . It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

3,4-Methylenedioxyphenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-methylenedioxyaniline with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:

3,4-Methylenedioxyaniline+Thiophosgene3,4-Methylenedioxyphenyl isothiocyanate+HCl\text{3,4-Methylenedioxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3,4-Methylenedioxyaniline+Thiophosgene→3,4-Methylenedioxyphenyl isothiocyanate+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

3,4-Methylenedioxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives. Common reagents include amines and alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form heterocyclic compounds.

The major products formed from these reactions depend on the reagents and conditions used. For example, reaction with primary amines typically yields thiourea derivatives, while oxidation with strong oxidizing agents can produce sulfonyl compounds.

Scientific Research Applications

3,4-Methylenedioxyphenyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and heterocyclic compounds.

    Biology: The compound is used in proteomics research for labeling and identifying proteins. It reacts with amino groups in proteins, allowing for their detection and analysis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent due to its ability to modify proteins and enzymes involved in cancer cell proliferation.

    Industry: It is used in the synthesis of various organic compounds and materials, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,4-Methylenedioxyphenyl isothiocyanate can be compared with other isothiocyanate compounds, such as:

    Phenyl isothiocyanate: Lacks the methylenedioxy group, making it less reactive in certain reactions.

    4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylenedioxy group, affecting its reactivity and applications.

    Allyl isothiocyanate: Contains an allyl group, making it more volatile and used primarily in flavoring and fragrance industries.

The presence of the methylenedioxy group in this compound enhances its reactivity and makes it suitable for specific applications in research and industry.

Properties

IUPAC Name

5-isothiocyanato-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSPZKAEJHDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150432
Record name 1,3-Benzodioxole, 5-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113504-93-1
Record name 1,3-Benzodioxole, 5-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isothiocyanato-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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